![molecular formula C16H16N2O4 B13563596 I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid CAS No. 372144-24-6](/img/structure/B13563596.png)
I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the pyridinyl moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyridinyl derivatives.
Scientific Research Applications
3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino group, which can then interact with target proteins. The pyridinyl moiety may also play a role in binding to specific sites on the target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-{[(benzyloxy)carbonyl]amino}propanoic acid: Lacks the pyridinyl moiety, making it less versatile in certain applications.
3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains an additional methoxy and oxo group, which may alter its reactivity and applications.
Uniqueness
3-{[(benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the pyridinyl moiety. This combination provides a versatile platform for various chemical modifications and interactions, making it valuable in diverse research fields.
Properties
CAS No. |
372144-24-6 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)10-14(13-6-8-17-9-7-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20) |
InChI Key |
WJZAQFPYGRQQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


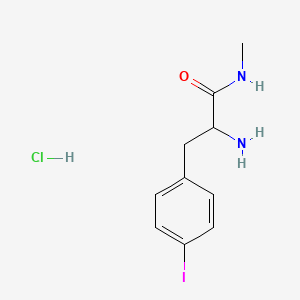
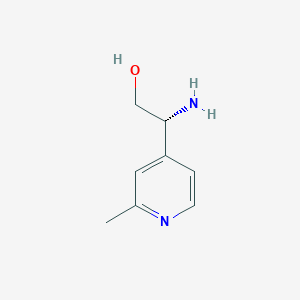
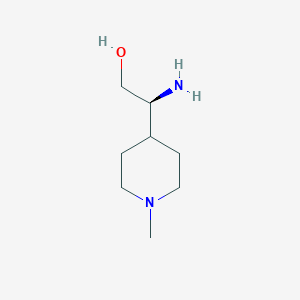
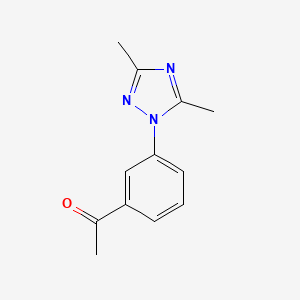
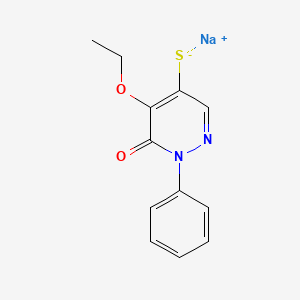
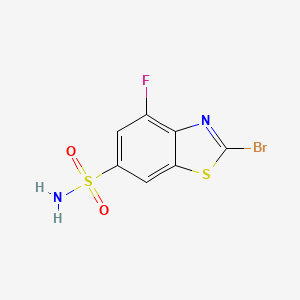

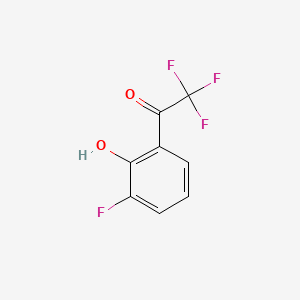
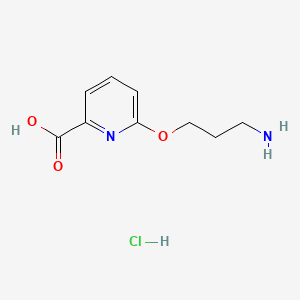
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
